molecular formula C7H5F2NO2 B1220705 2-Amino-4,5-difluorobenzoic acid CAS No. 83506-93-8

2-Amino-4,5-difluorobenzoic acid

Cat. No. B1220705
Key on ui cas rn: 83506-93-8
M. Wt: 173.12 g/mol
InChI Key: DGOZIZVTANAGCA-UHFFFAOYSA-N
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Patent
US04994606

Procedure details

2-nitro-4,5-difluorobenzoic acid (1.0 g) was added to 10 mL of water. 0.2 g of NaOH was added, followed by 1.0 g of sodium formate. 0.05 g of 10% palladium on carbon was added, and the mixture was heated to 90° C. for 2.5 h. After cooling, a suitable internal standard was added. 19F NMR internal standard analysis of the entire reaction mixture indicated a 93% yield of 4,5-difluoroanthranilic acid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.05 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]([F:13])[C:10]([F:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-])=O.[OH-].[Na+].C([O-])=O.[Na+]>[Pd].O>[F:13][C:11]1[CH:12]=[C:4]([NH2:1])[C:5](=[CH:9][C:10]=1[F:14])[C:6]([OH:8])=[O:7] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=C(C(=C1)F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Step Four
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
a suitable internal standard was added
CUSTOM
Type
CUSTOM
Details
19F NMR internal standard analysis of the entire reaction mixture

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(C(=O)O)=CC1F)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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